molecular formula C26H17BrIN3OS B6079883 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide

2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide

Cat. No.: B6079883
M. Wt: 626.3 g/mol
InChI Key: NGUSIDOQHKDODD-UHFFFAOYSA-N
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Description

2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide is a complex organic compound with a unique structure that includes bromine, iodine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the bromine and iodine substituents, and the final acetamide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine or bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different halogen atoms.

Scientific Research Applications

2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions or cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide apart is its specific combination of bromine, iodine, and sulfur atoms, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl-N-(2-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17BrIN3OS/c27-19-12-10-18(11-13-19)24-14-20(17-6-2-1-3-7-17)21(15-29)26(31-24)33-16-25(32)30-23-9-5-4-8-22(23)28/h1-14H,16H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUSIDOQHKDODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3I)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17BrIN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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